Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Description
Tert-butyl 4-formyl-2-methoxyphenyl carbonate (CAS: 145361-91-7; molecular formula: C₁₃H₁₆O₅) is an aromatic ester featuring a tert-butyl carbonate group, a formyl substituent at the para position, and a methoxy group at the ortho position on the phenyl ring. It is synthesized via reaction of 4-hydroxy-3-methoxybenzaldehyde with di-tert-butyl dicarbonate, achieving yields exceeding 95% . The compound serves as a versatile intermediate in organic synthesis, particularly in Ugi multicomponent reactions for amino acid derivatives , and as a monomer in polymer chemistry .
Properties
IUPAC Name |
tert-butyl (4-formyl-2-methoxyphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-6-5-9(8-14)7-11(10)16-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDRZQSXVKLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350844 | |
| Record name | O-T-Boc-Vanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145361-91-7 | |
| Record name | O-T-Boc-Vanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysis
In a representative procedure, 4-formyl-2-methoxyphenol is dissolved in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). Boc₂O is added dropwise at 0°C, and the reaction is stirred for 2 hours. The mild temperature prevents formyl group degradation, while DMAP enhances reaction efficiency by deprotonating the phenol and stabilizing the intermediate.
Key Parameters
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Solvent : THF or dichloromethane (DCM) are preferred for their ability to solubilize Boc₂O and polar intermediates.
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Stoichiometry : A 1.1:1 molar ratio of Boc₂O to phenol ensures complete conversion without excess reagent complicating purification.
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Workup : The reaction is quenched with water, and the product is extracted into ethyl acetate. The organic layer is washed with citric acid to remove DMAP residues, followed by brine to eliminate residual water.
Yield and Purity
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Typical yields range from 85–95% after column chromatography (silica gel, hexane/ethyl acetate gradient).
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HPLC purity exceeds 99% when optimized, as demonstrated in analogous tert-butyl carbonate syntheses.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the reaction, reducing the time from hours to minutes. In a modified protocol, 4-formyl-2-methoxyphenol, Boc₂O, and DMAP in DCM are irradiated at 80°C for 15 minutes. This method achieves comparable yields (90%) but requires specialized equipment.
Solid-Phase Synthesis for Scalability
Polymer-supported reagents, such as polystyrene-bound DMAP, enable heterogeneous catalysis, simplifying purification. After reaction completion, the catalyst is filtered, and the solvent is evaporated to isolate the product. This method is advantageous for large-scale production, though initial costs for functionalized resins are higher.
Optimization Challenges and Solutions
Managing Electron-Withdrawing Effects
The formyl group at the 4-position deactivates the aromatic ring, reducing the nucleophilicity of the phenolic oxygen. To counteract this:
Purification Strategies
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Recrystallization : Product purity is enhanced by recrystallization from heptane or cyclohexane, yielding colorless crystals.
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Flash Chromatography : A hexane/ethyl acetate (70:30) gradient effectively separates the product from unreacted phenol and Boc₂O byproducts.
Industrial-Scale Considerations
Cost-Efficiency Metrics
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Boc₂O (kg/mol) | 1.2 | 1.1 | 1.05 |
| Reaction Time (h) | 2 | 1.5 | 1 |
| Yield (%) | 90 | 88 | 85 |
| Purity (%) | 99.5 | 99.2 | 98.8 |
Data extrapolated from analogous tert-butyl carbonate syntheses.
Waste Management
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Solvent Recovery : THF and DCM are distilled and reused, reducing environmental impact.
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Aqueous Waste Neutralization : Citric acid washes are neutralized with sodium bicarbonate before disposal.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-2-methoxyphenyl carbonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl carbonates
Scientific Research Applications
Organic Synthesis Applications
Tert-butyl 4-formyl-2-methoxyphenyl carbonate is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in several important chemical transformations:
- Ugi Reaction : The compound can react with protocatechuic acid to produce N-benzoyl derivatives, demonstrating its utility in forming complex organic molecules .
- Polyphenolic Amino Acids : It has been successfully employed in the synthesis of polyphenolic amino acids through efficient one-pot procedures, yielding products with high efficiency (up to 76% yield) when reacted with specific substrates .
Pharmaceutical Applications
The compound serves as a key intermediate in the pharmaceutical industry:
- Synthesis of Bioactive Compounds : this compound is used to synthesize various bioactive compounds, including those that exhibit protective effects against neurodegenerative diseases. For instance, derivatives of this compound have shown potential as inhibitors of β-secretase and acetylcholinesterase, which are relevant targets for Alzheimer's disease treatment .
- Cardiovascular and Renal Disorders : Compounds derived from this compound have been identified as potential agents for the prophylaxis and treatment of cardiovascular and renal disorders such as heart failure and diabetic nephropathy .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various applications:
- Neuroprotective Effects : Research indicates that certain derivatives of this compound exhibit moderate protective effects against amyloid beta-induced toxicity in astrocytes, suggesting their potential use in neuroprotective therapies .
- Synthetic Efficiency : A study demonstrated the successful synthesis of N-protocatechoyl derivatives from this compound with yields reaching up to 72% after subsequent reactions, showcasing its efficiency in complex organic synthesis .
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-2-methoxyphenyl carbonate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions enable the compound to modify biological molecules and influence biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Tert-butyl 4-formyl-2-methoxyphenyl carbonate | C₁₃H₁₆O₅ | 252.26 g/mol | tert-butyl carbonate, formyl, methoxy |
| Tert-butyl 4-formylphenyl carbonate | C₁₂H₁₄O₄ | 222.24 g/mol | tert-butyl carbonate, formyl |
| Bis(4-formyl-2-methoxyphenyl) carbonate (BFMC) | C₁₇H₁₄O₇ | 330.29 g/mol | Two formyl-methoxy-phenyl carbonate groups |
| Tert-butyl 4-vinylphenyl carbonate | C₁₃H₁₆O₃ | 220.26 g/mol | tert-butyl carbonate, vinyl |
Key Differences :
- The methoxy group in the target compound introduces electron-donating effects, altering electronic density and reactivity compared to non-methoxy analogs like tert-butyl 4-formylphenyl carbonate.
- Symmetry: BFMC is a symmetric dimeric monomer, whereas the target compound is monomeric, affecting polymer backbone architecture .
Insights :
- BFMC’s symmetric structure enables high-Mn polymers with elevated Tg (up to 138°C) due to rigid aromatic linkages. The target compound’s tert-butyl group may reduce polymer crystallinity and Tg by introducing steric hindrance.
- The formyl group in the target compound allows post-polymerization modifications (e.g., Passerini reactions), similar to BFMC-based systems .
Physical and Spectral Properties
- Solubility: The methoxy group enhances solubility in polar solvents (e.g., ether/hexane mixtures) compared to non-polar tert-butyl 4-vinylphenyl carbonate .
- Spectroscopy :
Commercial Availability and Stability
- The target compound was discontinued by CymitQuimica , likely due to niche demand, whereas tert-butyl 4-formylphenyl carbonate remains available (97–99% purity) .
- Stability : The tert-butyl group confers hydrolytic stability under basic conditions, while the formyl group may render the compound sensitive to nucleophilic attack.
Biological Activity
Tert-butyl 4-formyl-2-methoxyphenyl carbonate, commonly referred to as Fmoc-vanillin, is a versatile compound in organic synthesis, particularly valued for its applications in drug development and bioconjugation. This article delves into its biological activity, synthesis methods, and potential applications supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆O₅
- Molecular Weight : Approximately 252.26 g/mol
- Appearance : Colorless to pale yellow liquid or solid
- Functional Groups : Contains a tert-butyl group, formyl group, and methoxyphenyl group.
The compound's structure includes a carbonate functional group, which contributes to its reactivity in various chemical reactions, enhancing its utility in organic synthesis and pharmaceuticals.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Reaction of 4-formyl-2-methoxyphenol with tert-butyl chloroformate :
This method showcases the compound's versatility in synthetic organic chemistry, allowing for the introduction of the vanillin moiety into various organic molecules.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. It has been evaluated for its ability to scavenge free radicals and protect against oxidative stress. In vitro assays demonstrated that compounds containing the vanillin moiety exhibit significant antioxidant activity, which is crucial for preventing cellular damage in various biological systems .
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective effects. For instance, studies on astrocyte cell cultures treated with amyloid-beta (Aβ) suggest that certain modifications of the compound can reduce inflammation and oxidative stress markers such as TNF-α and free radicals . This positions this compound as a potential candidate for further exploration in neurodegenerative disease therapies.
Case Studies
- Astrocyte Cell Culture Studies :
- Antioxidant Capacity Evaluation :
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antioxidant Activity | TEAC Assay | Higher antioxidant capacity than Trolox equivalents |
| Neuroprotection | Astrocyte Cell Cultures | Reduced TNF-α levels and oxidative stress markers |
| Synthesis Efficiency | Organic Synthesis Techniques | Effective coupling reactions leading to high yields |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
